molecular formula C26H24N4O3 B11296384 2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide

2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11296384
M. Wt: 440.5 g/mol
InChI Key: DIZBNHNYCKAJTM-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles This compound is characterized by its unique structure, which includes a methoxybenzyl group, an oxo-dihydroimidazo ring, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step often starts with the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate product with 4-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the dihydroimidazo ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products may include the corresponding alcohol derivative.

    Substitution: Products depend on the substituent introduced, such as nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The imidazo[1,2-a]benzimidazole core is known for its bioactivity, which can be exploited in drug design.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxybenzyl and methylphenyl groups can enhance the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The methoxybenzyl and methylphenyl groups enhance binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-chlorophenyl)acetamide
  • 2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group. This group can influence the compound’s physicochemical properties, such as solubility and stability, and can enhance its biological activity by improving its interaction with molecular targets.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H24N4O3/c1-17-7-11-19(12-8-17)27-24(31)15-23-25(32)29(16-18-9-13-20(33-2)14-10-18)26-28-21-5-3-4-6-22(21)30(23)26/h3-14,23H,15-16H2,1-2H3,(H,27,31)

InChI Key

DIZBNHNYCKAJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=C(C=C5)OC

Origin of Product

United States

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